molecular formula C13H13NO2 B1335185 1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 878424-24-9

1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No. B1335185
M. Wt: 215.25 g/mol
InChI Key: UTQOTDNCBWDUFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives is a topic of significant interest due to their potential applications in various fields. While the compound "1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" is not directly mentioned in the provided papers, insights can be drawn from similar compounds. For instance, the synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes using the Vilsmeier-Haack reagent indicates the versatility of pyrrole synthesis methods . Additionally, the conversion of carbohydrates into pyrrole-2-carbaldehydes through a one-pot reaction with primary amines and oxalic acid in DMSO at 90 °C suggests a sustainable approach to synthesizing pyrrole derivatives .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is crucial for understanding their properties and potential applications. The crystal structure of a related compound, 2,5-dimethyl-1-phenylsulfonyl-1H-pyrrole-3,4-dicarbaldehyde, reveals that the pyrrole and phenyl rings form a significant dihedral angle, and the aldehyde groups are slightly twisted from the pyrrole plane . This information can be extrapolated to hypothesize about the molecular geometry of the compound .

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The synthesis of hydrazones from 1-(3-(fluoromethyl and trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carbohydrazides and aromatic aldehydes demonstrates the reactivity of the pyrrole ring towards condensation reactions . This reactivity could be relevant when considering the chemical behavior of "1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde."

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For example, the infrared spectrum, structural and optical properties, and molecular docking study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde provide insights into the vibrational frequencies, molecular stability, and potential for charge transfer within the molecule . These properties are critical for applications in nonlinear optics and as pharmaceuticals. Similarly, the hydrogen-bonding patterns observed in six derivatives of 2,4-dimethylpyrrole contribute to the understanding of the compound's solid-state properties and potential intermolecular interactions .

Scientific Research Applications

Antitumor Properties

1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exhibits potential in antitumor applications. A study identified related compounds in the Taiwanofungus camphoratus culture broth, showing inhibition of tumor cell proliferation, including K562 and HepG2 tumor cells (Jia et al., 2015).

Synthesis and Characterization

The synthesis and characterization of related pyrrole derivatives have been extensively studied. These studies provide insights into the structural and chemical properties of such compounds, contributing to a better understanding of their potential applications (Singh et al., 2014).

Chromatographic Separation and Racemization

Research has been conducted on the chromatographic separation of enantiomers and the barriers to racemization in N-aryl pyrrole derivatives. This is significant for understanding the stability and behavior of such compounds under various conditions (Vorkapić-Furač et al., 1989).

Antimicrobial Evaluation

Novel pyrrole derivatives have been synthesized and evaluated for their antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Kumar et al., 2017).

Precursor Synthesis for Ligands

Research on the synthesis of precursors for phosphine ligands indicates the relevance of such compounds in the synthesis of chiral bidentate phosphine ligands. This has implications in catalysis and synthetic chemistry (Smaliy et al., 2013).

Antioxidant and Anti-Inflammatory Activity

Studies on related pyrrole derivatives demonstrate significant antioxidant and anti-inflammatory activity. This suggests their potential use in therapeutic applications (Sudha et al., 2021).

Synthesis of 3-Fluoropyrroles

Efficient methodologies for synthesizing 3-fluoropyrroles have been developed, contributing to the diverse range of synthetic routes available for pyrrole derivatives (Surmont et al., 2009).

Polysaccharide Synthesis

The chemical synthesis of polysaccharides utilizing related compounds provides insights into the development of novel polysaccharides with specific functional groups (Okada et al., 1983).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety measures should be taken when handling it .

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly in the field of medicinal chemistry. Pyrrole derivatives are known to exhibit a wide range of biological activities, making them promising candidates for drug development .

properties

IUPAC Name

1-(3-hydroxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-6-11(8-15)10(2)14(9)12-4-3-5-13(16)7-12/h3-8,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQOTDNCBWDUFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390342
Record name 1-(3-hydroxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

CAS RN

878424-24-9
Record name 1-(3-hydroxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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